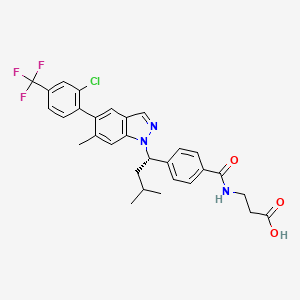
Fidaxomicin-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fidaxomicin-d7 is a deuterated form of fidaxomicin, a narrow-spectrum macrocyclic antibiotic. Fidaxomicin is primarily used to treat infections caused by Clostridioides difficile, a bacterium responsible for severe diarrhea and colitis. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of fidaxomicin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fidaxomicin-d7 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the fidaxomicin molecule. The synthesis typically involves the following steps:
Deuterium Exchange Reaction:
Purification: The deuterated compound is purified using chromatographic techniques to ensure the desired level of deuteration.
Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Fidaxomicin is produced through the fermentation of the actinomycete Dactylosporangium aurantiacum subspecies hamdenesis.
Deuterium Incorporation: The fidaxomicin produced is then subjected to deuterium exchange reactions to obtain this compound.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure its purity and deuterium content.
Análisis De Reacciones Químicas
Types of Reactions
Fidaxomicin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which are used in further research and development.
Aplicaciones Científicas De Investigación
Fidaxomicin-d7 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fidaxomicin in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of fidaxomicin.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving fidaxomicin.
Biological Research: Employed in studies related to the mechanism of action of fidaxomicin and its effects on bacterial cells.
Industrial Research: Used in the development of new formulations and delivery methods for fidaxomicin.
Mecanismo De Acción
Fidaxomicin-d7 exerts its effects by inhibiting bacterial RNA synthesis. It binds to the bacterial RNA polymerase, preventing the transcription of essential genes required for bacterial growth and survival. This leads to the selective eradication of Clostridioides difficile with minimal disruption to the normal intestinal microbiota.
Comparación Con Compuestos Similares
Similar Compounds
Vancomycin: Another antibiotic used to treat Clostridioides difficile infections.
Metronidazole: An antibiotic with activity against anaerobic bacteria, including Clostridioides difficile.
Rifaximin: A broad-spectrum antibiotic used to treat various gastrointestinal infections.
Uniqueness of Fidaxomicin-d7
This compound is unique due to its narrow spectrum of activity, which specifically targets Clostridioides difficile while sparing the normal intestinal flora. This reduces the risk of recurrence and promotes faster recovery of the intestinal microbiota compared to other antibiotics like vancomycin and metronidazole.
Propiedades
Fórmula molecular |
C52H74Cl2O18 |
|---|---|
Peso molecular |
1065.1 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1/i3D3,4D3,24D |
Clave InChI |
ZVGNESXIJDCBKN-JCFKPCOMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@H]1[C@@H]([C@@H]([C@@H](OC1(C)C)O[C@@H]\2[C@H](/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C2\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C)CC)O)O)C([2H])([2H])[2H] |
SMILES canónico |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)






![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
